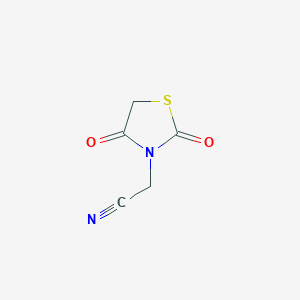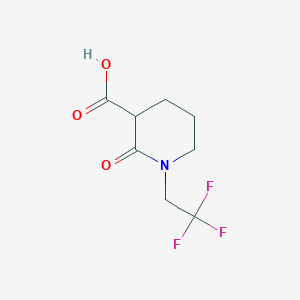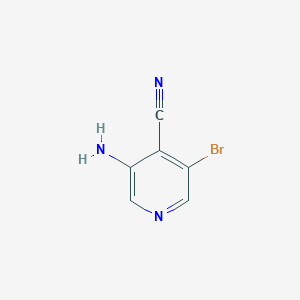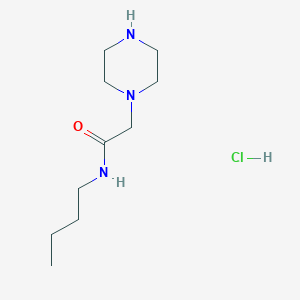![molecular formula C17H17NO4 B11716058 1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)
1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimetoxi fenil)-3-[(4-hidroxifenil)amino]prop-2-en-1-ona es un compuesto orgánico que pertenece a la clase de las calconas. Las calconas son cetonas aromáticas con dos anillos de fenilo que son conocidas por sus diversas actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(3,4-Dimetoxi fenil)-3-[(4-hidroxifenil)amino]prop-2-en-1-ona típicamente involucra la reacción de condensación de Claisen-Schmidt. Esta reacción se lleva a cabo entre 3,4-dimetoxi benzaldehído y 4-hidroxiacetofenona en presencia de una base como hidróxido de sodio o hidróxido de potasio. La reacción generalmente se lleva a cabo en un solvente de etanol o metanol bajo condiciones de reflujo.
Métodos de Producción Industrial
En un entorno industrial, la síntesis se puede ampliar utilizando condiciones de reacción similares, pero con parámetros optimizados para asegurar mayores rendimientos y pureza. Los reactores de flujo continuo y los sistemas automatizados se pueden emplear para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3,4-Dimetoxi fenil)-3-[(4-hidroxifenil)amino]prop-2-en-1-ona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a una cetona o aldehído utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo carbonilo se puede reducir a un alcohol utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución aromática nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄)
Sustitución: Nucleófilos como aminas, tioles o haluros
Principales Productos Formados
Oxidación: Formación de cetonas o aldehídos correspondientes
Reducción: Formación de alcoholes correspondientes
Sustitución: Formación de compuestos aromáticos sustituidos
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales propiedades antioxidantes y antiinflamatorias.
Medicina: Explorado por sus potenciales actividades anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(3,4-Dimetoxi fenil)-3-[(4-hidroxifenil)amino]prop-2-en-1-ona involucra su interacción con varios objetivos moleculares y vías. El compuesto puede ejercer sus efectos al:
Inhibir enzimas: Como la ciclooxigenasa (COX) y la lipooxigenasa (LOX), que están involucradas en la inflamación.
Modular vías de señalización: Como la vía NF-κB, que desempeña un papel en la respuesta inmune y la supervivencia celular.
Inducir apoptosis: En células cancerosas a través de la activación de caspasas y otras proteínas apoptóticas.
Comparación Con Compuestos Similares
Compuestos Similares
Calcona: El compuesto madre con una estructura similar pero sin los grupos metoxi e hidroxilo.
Flavonoides: Una clase de compuestos con actividades biológicas similares pero diferentes características estructurales.
Curcumina: Un compuesto con propiedades antioxidantes y antiinflamatorias similares pero una estructura química diferente.
Singularidad
1-(3,4-Dimetoxi fenil)-3-[(4-hidroxifenil)amino]prop-2-en-1-ona es único debido a la presencia de ambos grupos funcionales metoxi e hidroxilo, que mejoran su reactividad química y sus potenciales actividades biológicas. Estos grupos funcionales permiten una amplia gama de modificaciones químicas y aplicaciones en varios campos.
Propiedades
Fórmula molecular |
C17H17NO4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-3-(4-hydroxyanilino)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO4/c1-21-16-8-3-12(11-17(16)22-2)15(20)9-10-18-13-4-6-14(19)7-5-13/h3-11,18-19H,1-2H3 |
Clave InChI |
YJOFVKGINLOQRZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)


![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)

![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)

![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)





